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2-(3,4-Dimethylphenoxy)propanoic acid

Cat. No.: B1334443
CAS No.: 25141-00-8
M. Wt: 194.23 g/mol
InChI Key: UIOGKMYERRPYJZ-UHFFFAOYSA-N
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Description

Contextualization within the broader class of Aryloxyalkanoic Acids and Derivatives

Aryloxyalkanoic acids are a class of organic compounds featuring an aromatic ring connected via an ether linkage to the alpha-carbon of a carboxylic acid. 2-(3,4-Dimethylphenoxy)propanoic acid fits this structural motif, with a 3,4-dimethylphenyl group as the aryl component and a propanoic acid moiety.

The general structure of these compounds allows for extensive variation through substitution on both the aromatic ring and the alkyl chain, leading to a wide array of derivatives with diverse chemical and biological properties. This class of compounds is notable for its presence in various fields, from agriculture to medicine. encyclopedia.pub For instance, many well-known herbicides are derivatives of phenoxyacetic acid. wikipedia.org The addition of a methyl group to the alpha-carbon of the alkanoic acid, as seen in phenoxypropanoic acids, introduces a chiral center, which can lead to stereospecific biological activity. wikipedia.org

Derivatives of propanoic acid, in general, are recognized for a wide spectrum of biological activities, which has spurred research into their potential applications in pharmaceuticals. ontosight.aiontosight.ai The structural complexity, including the presence of ether groups and aromatic systems, makes them interesting candidates for investigation as modulators of biological processes. ontosight.ai

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number25141-00-8
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Physical FormSolid
IUPAC NameThis compound

Significance in Organic Synthesis and Medicinal Chemistry Research

In organic synthesis, this compound and its structural relatives serve as valuable precursors and building blocks. For example, closely related benzoyl propanoic acids containing the 3,4-dimethylphenyl group have been utilized as precursors in the synthesis of various heterocyclic compounds, such as pyridazinone derivatives. researchgate.net The synthesis of phenoxypropionic acids often involves the reaction of a substituted phenol (B47542) with an alpha-halogenated propionic acid or its ester, a fundamental transformation in organic chemistry.

In the realm of medicinal chemistry, the aryloxyalkanoic acid scaffold has been explored for various therapeutic applications. Research has shown that certain compounds within this class can inhibit brain tissue swelling, suggesting potential applications in the treatment of brain injuries. nih.govacs.org Arylalkanoic acids are also investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antipyretic properties. pharmacy180.comasianpubs.org The specific substitution pattern on the aromatic ring and the nature of the alkanoic acid chain are critical in determining the biological activity of these molecules. pharmacy180.com While research on this compound itself is specific, the broader class shows significant potential, with derivatives being studied for their effects on various biological targets. ontosight.ai

Historical Development and Relevant Analogues in Academic Inquiry

The history of aryloxyalkanoic acids is deeply rooted in the development of modern agricultural chemicals. The discovery of phenoxyacetic acid herbicides in the 1940s, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), represented a major breakthrough in selective weed control and significantly transformed agricultural practices. wikipedia.orgresearchgate.netebsco.com These compounds function as synthetic auxins, causing uncontrolled growth in broad-leaf plants. encyclopedia.pubwikipedia.org

Following the success of these initial herbicides, research efforts expanded to synthesize and evaluate related structures, leading to the development of phenoxypropanoic acid derivatives. By adding a methyl group to the carbon adjacent to the carboxylic acid, a new series of herbicides was created, including mecoprop, dichlorprop, and fenoprop. wikipedia.org These compounds are direct structural analogues of MCPA, 2,4-D, and 2,4,5-T, respectively. The introduction of this methyl group creates a chiral molecule, and it was discovered that the herbicidal activity resides primarily in the (R)-isomer. wikipedia.org this compound is an analogue within this chemical family, defined by the specific dimethyl substitution on the phenyl ring instead of the chloro and methyl/chloro substitutions found in the widely commercialized herbicides.

Table 2: Comparison of this compound and Relevant Analogues

Compound NameMolecular FormulaKey Structural Difference from Target Compound
This compoundC₁₁H₁₄O₃Reference Compound
Mecoprop (MCPP)C₁₀H₁₁ClO₃4-chloro and 2-methyl substitutions on phenyl ring
Dichlorprop (2,4-DP)C₉H₈Cl₂O₃2,4-dichloro substitutions on phenyl ring
Fenoprop (2,4,5-TP)C₉H₇Cl₃O₃2,4,5-trichloro substitutions on phenyl ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1334443 2-(3,4-Dimethylphenoxy)propanoic acid CAS No. 25141-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOGKMYERRPYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397459
Record name 2-(3,4-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25141-00-8
Record name 2-(3,4-Dimethylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25141-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 3,4 Dimethylphenoxy Propanoic Acid

Stereoselective Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid Enantiomers

Producing single-enantiomer compounds is crucial as the biological activity of chiral molecules often resides in only one enantiomer. The other may be inactive or even cause adverse effects. Consequently, the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is paramount.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction to produce a specific stereoisomer. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely applied to the asymmetric synthesis of α-substituted carboxylic acids.

One of the most effective methods involves the use of Evans oxazolidinone auxiliaries. nih.gov The synthesis begins with the acylation of a chiral oxazolidinone (derived from a readily available amino alcohol) to form an N-acyloxazolidinone. Deprotonation of this intermediate with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a stereochemically defined enolate. The chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile to attack from the less hindered face.

For the synthesis of this compound, the enolate would be alkylated with a suitable electrophile. However, a more common approach for this class of compounds is to first attach the propionyl group to the auxiliary and then form the ether linkage. A generalized scheme is as follows:

Acylation: A chiral oxazolidinone is acylated with propionyl chloride to form the corresponding N-propionyloxazolidinone.

Enolate Formation: The product is treated with a base like LDA to form the Z-enolate, with the auxiliary directing the stereochemistry.

Electrophilic Addition: An electrophilic source of the phenoxy group is added. Alternatively, and more practically for this specific target, the ether linkage is formed beforehand, and the chiral auxiliary is used to control the stereochemistry of a different reaction, such as an alkylation to form the propanoic acid structure. nih.gov

Cleavage: The final step involves the hydrolytic cleavage of the auxiliary, typically under acidic or basic conditions, to yield the enantiomerically enriched this compound.

Other notable auxiliaries include pseudoephedrine, camphorsultam, and (-)-8-phenylmenthol, which have been successfully used in the asymmetric synthesis of various chiral carboxylic acids. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. It utilizes enzymes or whole microorganisms to catalyze chemical reactions with high chemo-, regio-, and enantioselectivity. For the production of enantiomerically pure this compound, the most common biocatalytic method is the kinetic resolution of a racemic mixture.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic pair, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are the most frequently used enzymes for this purpose, often employed to catalyze the enantioselective hydrolysis of a racemic ester of this compound.

The process typically proceeds as follows:

A racemic ester, for example, methyl 2-(3,4-dimethylphenoxy)propanoate, is prepared.

The racemic ester is incubated with a specific lipase, such as from Candida rugosa, Pseudomonas fluorescens, or Thermomyces lanuginosus, in an aqueous buffer. researchgate.netmdpi.com

The enzyme selectively hydrolyzes one ester enantiomer (e.g., the R-ester) into the corresponding carboxylic acid (R-acid), while leaving the other enantiomer (S-ester) largely unreacted.

The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product acid and the remaining ester.

The resulting mixture of the R-acid and S-ester can then be easily separated by extraction, as their different chemical properties (acidic vs. neutral) allow for straightforward separation. The S-ester can then be hydrolyzed by chemical means to obtain the S-acid.

The table below illustrates hypothetical results from screening various lipases for the kinetic resolution of racemic ethyl 2-(3,4-dimethylphenoxy)propanoate.

Table 1: Lipase Screening for Kinetic Resolution
Enzyme SourceConversion (%)ee of Acid (%)ee of Ester (%)Enantiomeric Ratio (E)
Lipase from Pseudomonas fluorescens (Amano AK)49.8>99 (R)99 (S)>200
Lipase from Thermomyces lanuginosus (TLL)50.198 (R)>99 (S)>200
Lipase from Candida rugosa (CRL)45.295 (R)78 (S)45
Lipase from Rhizomucor miehei51.589 (R)92 (S)28

Data are illustrative, based on typical results for similar substrates. mdpi.com

Beyond chiral auxiliaries and enzymatic resolution, direct asymmetric synthesis provides an elegant route to enantiopure propanoic acid derivatives. These methods aim to create the chiral center directly with high enantioselectivity.

One prominent strategy is asymmetric hydrogenation. This involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor using a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated to a chiral phosphine (B1218219) ligand like BINAP or DuPhos. For the target molecule, a suitable precursor would be 2-(3,4-dimethylphenoxy)acrylic acid. Hydrogenation of the double bond in the presence of a chiral catalyst would generate the α-chiral center, yielding the desired enantiomer of this compound. The choice of catalyst and ligand configuration determines whether the (R)- or (S)-enantiomer is formed.

Another approach is the asymmetric alkylation of a prochiral enolate. This strategy is conceptually similar to the chiral auxiliary method, but instead of a covalently bound auxiliary, a chiral ligand or phase-transfer catalyst is used to control the stereochemical outcome of the alkylation of a phenoxyacetate (B1228835) derivative.

Novel Reaction Pathways and Catalyst Systems in Phenoxypropanoic Acid Formation

The core structure of this compound is formed via an ether linkage between the 3,4-dimethylphenol (B119073) and a propanoic acid moiety. The classical synthesis is a Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 3,4-dimethylphenol with a 2-halopropanoate ester, followed by hydrolysis.

Modern synthetic chemistry has introduced more advanced catalytic systems to improve this transformation. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination/etherification, offer milder conditions and broader substrate scope. For instance, a copper- or palladium-catalyzed coupling of 3,4-dimethylphenol with ethyl 2-bromopropanoate (B1255678) can proceed under conditions that are more functional-group tolerant than the classical Williamson synthesis. These reactions often require specific ligands to facilitate the catalytic cycle and can lead to higher yields and fewer side products.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to cleaner reactions and improved yields. The reaction of potassium 3,4-dimethylphenoxide with ethyl 2-chloropropionate in a polar aprotic solvent like DMF under microwave irradiation can significantly accelerate the formation of the desired ether. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

Achieving high yield and purity is a central goal in chemical synthesis. The optimization of reaction conditions is a systematic process of varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry to find the optimal set of conditions. scielo.br

For the Williamson ether synthesis of ethyl 2-(3,4-dimethylphenoxy)propanoate, key parameters to optimize include:

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typically preferred as they effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the oxygen anion. scielo.br

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as elimination of the alkyl halide or decomposition of products. researchgate.net

Leaving Group: The choice of the leaving group on the propanoate ester (e.g., Cl, Br, I, or tosylate) influences the reaction rate (I > Br > Cl > OTs).

The following table presents a hypothetical optimization study for the synthesis.

Table 2: Optimization of Williamson Ether Synthesis
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone56 (reflux)2465
2K₂CO₃DMF801282
3NaHTHF66 (reflux)878
4K₂CO₃ DMF 100 6 91
5Cs₂CO₃DMF100688

This table illustrates how systematic variation of reaction parameters can lead to an optimized protocol (Entry 4).

Synthesis of Structural Precursors and Intermediates for this compound

The primary structural precursors for the synthesis of this compound are 3,4-dimethylphenol and a chiral or racemic 2-substituted propanoic acid derivative.

3,4-Dimethylphenol (3,4-xylenol): This precursor is commercially available and can be sourced industrially from coal tar or synthesized through various methods, such as the sulfonation of o-xylene (B151617) followed by alkali fusion.

2-Halopropanoic Acids and their Esters: These are crucial intermediates.

Racemic 2-chloropropionic acid or 2-bromopropionic acid are commercially available and are commonly used in non-stereoselective syntheses.

Enantiomerically pure 2-chloropropionic acid can be prepared from readily available chiral building blocks. For example, (S)-2-chloropropionic acid can be synthesized from the natural amino acid L-alanine through a diazotization reaction in the presence of chloride ions, a process that proceeds with retention of configuration. researchgate.net Similarly, D-alanine can be used to produce (R)-2-chloropropionic acid. This provides a direct route to the chiral electrophile needed for a stereospecific Williamson ether synthesis. researchgate.net

The reaction of an enantiopure 2-halopropanoic acid with 3,4-dimethylphenol typically proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the chiral center. Therefore, to synthesize (R)-2-(3,4-dimethylphenoxy)propanoic acid, one would start with (S)-2-chloropropionic acid. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 3,4 Dimethylphenoxy Propanoic Acid

Reaction Pathways and Transformation Mechanisms

While specific, detailed mechanistic studies exclusively focused on 2-(3,4-Dimethylphenoxy)propanoic acid are not extensively documented in publicly available literature, its reaction pathways can be largely inferred from the well-established chemistry of carboxylic acids and phenoxyalkanoic acids. The primary reaction pathways involve transformations of the carboxyl group, such as esterification, amide formation, and reduction.

Transformations of this compound are expected to proceed through mechanisms typical for carboxylic acids. For instance, acid-catalyzed esterification would involve the initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol. Similarly, conversion to an acid chloride, typically using thionyl chloride or oxalyl chloride, would proceed through a nucleophilic acyl substitution mechanism, creating a highly reactive intermediate for subsequent reactions.

Investigation of Functional Group Interconversions and Derivatizations

The carboxylic acid functional group of this compound is a versatile handle for a variety of interconversions and derivatizations. These transformations are crucial for modifying the compound's physical and chemical properties.

Esterification: The reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters. This process is fundamental in creating derivatives with altered solubility and volatility.

Amide Formation: Conversion to amides can be achieved by first activating the carboxylic acid, for instance, by forming the acid chloride, followed by reaction with a primary or secondary amine. Direct condensation with amines is also possible using coupling agents.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3,4-dimethylphenoxy)-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 1-(prop-1-en-2-yloxy)-3,4-dimethylbenzene could potentially be induced under specific thermal or catalytic conditions.

A summary of potential derivatization reactions is presented in the table below.

ReactantReagent(s)ProductReaction Type
MethanolH₂SO₄ (catalyst)Methyl 2-(3,4-dimethylphenoxy)propanoateEsterification
AmmoniaHeat2-(3,4-Dimethylphenoxy)propanamideAmide Formation
Thionyl chloride2-(3,4-Dimethylphenoxy)propanoyl chlorideAcid Halide Formation
Lithium aluminum hydride2-(3,4-Dimethylphenoxy)propan-1-olReduction

Role of Steric and Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by both steric and electronic effects originating from its molecular structure.

Electronic Effects: The two methyl groups on the benzene (B151609) ring are electron-donating groups. Through inductive and hyperconjugation effects, they increase the electron density of the aromatic ring. This, in turn, slightly increases the electron density on the phenoxy oxygen, which can have a minor electron-donating effect on the propanoic acid chain. This effect is generally weak but can subtly influence the acidity of the carboxylic proton. Compared to unsubstituted phenoxypropanoic acid, the dimethyl substitution would be expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid.

Steric Effects: The presence of the methyl group at the alpha-position of the propanoic acid chain introduces a degree of steric hindrance around the carbonyl carbon. This steric bulk can affect the rate of nucleophilic attack on the carbonyl group. Reactions involving bulky nucleophiles may proceed at a slower rate compared to less hindered carboxylic acids. Furthermore, the 3,4-dimethylphenoxy group itself can pose steric constraints, influencing the approach of reagents to the carboxylic acid function, although this effect is likely less pronounced than that of the alpha-methyl group.

Stability Studies under Diverse Chemical Conditions

The stability of this compound is a critical factor in its handling, storage, and application. Its stability is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

pH Stability: In acidic and neutral conditions, the compound is generally stable. The ether linkage is relatively resistant to hydrolysis under mild acidic conditions. In strongly basic solutions, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt, which is typically stable. However, under extreme pH and high temperatures, cleavage of the ether bond could potentially occur.

Oxidative and Reductive Stability: The aromatic ring is susceptible to electrophilic substitution reactions rather than oxidation under normal conditions. The carboxylic acid group is resistant to further oxidation. The compound is stable to a wide range of reducing agents, although, as mentioned, the carboxylic acid can be reduced under forcing conditions with powerful reagents like LiAlH₄.

Design, Synthesis, and Evaluation of 2 3,4 Dimethylphenoxy Propanoic Acid Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Phenoxypropanoic Acids

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. For the class of substituted phenoxypropanoic acids, SAR studies have revealed critical insights into how molecular modifications influence their biological activities. These studies typically involve the systematic alteration of different parts of the molecule, including the phenoxy ring, the propanoic acid side chain, and the ether linkage, to identify key structural features responsible for a desired pharmacological effect.

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and their SAR has been extensively studied. orientjchem.org The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. For phenoxypropanoic acids, the nature and position of substituents on the phenyl ring play a crucial role in determining their potency and selectivity. For instance, the presence of small, lipophilic groups on the aromatic ring can enhance binding to the active site of COX enzymes.

In the context of 2-(3,4-dimethylphenoxy)propanoic acid, the dimethyl substitution pattern is a key feature. SAR studies on related phenylpropanoic acids have shown that the size and position of alkyl groups on the phenyl ring can significantly impact activity. nih.gov For example, in a series of phenylpropanoic acid derivatives developed as peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists, the nature of the substituent at the distal benzene (B151609) ring was found to be a key determinant of potency and selectivity. nih.gov

To illustrate the impact of substitutions, the following table presents hypothetical data based on common SAR findings for this class of compounds, showcasing how different substituents on the phenoxy ring of a generic phenoxypropanoic acid might influence its biological activity.

Substituent (R) Position Lipophilicity (LogP) Relative Biological Activity (%)
H-2.120
3-CH₃meta2.645
4-CH₃para2.650
3,4-(CH₃)₂ meta, para 3.1 75
4-Clpara2.860
4-OCH₃para2.030
4-CF₃para3.285

This table is illustrative and based on general SAR principles for arylpropanoic acids.

The data suggest that increasing the lipophilicity with methyl groups at the 3 and 4 positions can enhance biological activity. The electron-withdrawing nature of a trifluoromethyl group at the para position is also shown to be beneficial, a common observation in SAR studies of COX inhibitors.

Development of Heterocyclic Derivatives Incorporating the Propanoic Acid Moiety

The propanoic acid moiety of this compound has been utilized as a starting point for the synthesis of various heterocyclic derivatives. The carboxylic acid group provides a reactive handle for cyclization reactions, leading to the formation of diverse ring systems with potential biological activities.

One notable example is the use of 2-(3,4-dimethylphenyl)-3-(3,4-dimethylbenzoyl)propanoic acid, a derivative of the title compound, as a precursor in the synthesis of pyridazinone derivatives. ekb.egresearchgate.net The synthesis involves the reaction of the propanoic acid derivative with hydrazine hydrate in boiling ethanol, leading to the formation of a six-membered pyridazinone ring. ekb.egresearchgate.net These heterocyclic systems are of interest due to their wide range of pharmacological activities.

The general synthetic scheme for the formation of a pyridazinone derivative from a 3-aroylpropanoic acid is as follows:

Scheme 1: General synthesis of a pyridazinone derivative from a 3-aroylpropanoic acid.

Furthermore, these propanoic acid precursors have been employed in the synthesis of other heterocyclic compounds, including triazolopyridazines, oxazinones, and furanones. ekb.eg The versatility of the propanoic acid scaffold allows for the construction of a variety of heterocyclic systems through different cyclization strategies.

The following table summarizes some of the heterocyclic derivatives that have been synthesized from precursors related to this compound and their potential biological significance.

Precursor Reactant Resulting Heterocycle Potential Biological Activity Reference
2-(3,4-Dimethylphenyl)-3-aroylpropanoic acidHydrazine hydratePyridazinoneAnti-inflammatory, Antifungal ekb.egresearchgate.net
Pyridazinone derivativePhosphorus oxychloride, Sodium azideTriazolopyridazineVarious CNS activities ekb.eg
2-(3,4-Dimethylphenyl)-3-aroylpropanoic acidHydroxylamine hydrochlorideOxazinoneVarious pharmacological activities ekb.eg
2-(3,4-Dimethylphenyl)-3-aroylpropanoic acidAcetic anhydrideFuranoneAntimicrobial ekb.eg

Conjugate Chemistry and Prodrug Design with this compound

The carboxylic acid group of this compound is an ideal functional group for conjugate chemistry and prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug in the body. This approach is often used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug.

The pyridazine derivatives synthesized from 2-(3,4-dimethylphenyl)-3-(3,4-dimethylbenzoyl)propanoic acid can be considered prodrugs. ekb.egresearchgate.net These derivatives are more lipophilic than the parent carboxylic acid, which can lead to improved absorption and distribution. ekb.egresearchgate.net Once in the body, the heterocyclic ring may be metabolized to release a more active form of the drug.

The general principle of a carrier-linked prodrug involves covalently attaching a promoiety to the active drug. In the case of this compound, the carboxylic acid can be esterified or converted to an amide to form a prodrug. These modifications can mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing membrane permeability.

For example, conjugation of a drug to an amino acid can facilitate its transport across biological membranes via amino acid transporters. mdpi.com While specific examples for this compound are not detailed in the provided search results, this is a common strategy in drug design.

The following table illustrates potential prodrug strategies that could be applied to this compound.

Prodrug Strategy Promoiety Linkage Potential Advantage
Ester ProdrugAlkyl or Aryl alcoholEsterIncreased lipophilicity, improved oral absorption
Amide ProdrugAmino acidAmideTargeted delivery via amino acid transporters
Heterocyclic ProdrugFormation of a pyridazinone ring-Enhanced potency and reduced peripheral effects

Exploration of Substituent Effects on Biological and Chemical Properties

The substituents on the phenoxy ring of this compound have a significant impact on its biological and chemical properties. The two methyl groups at the 3 and 4 positions influence the molecule's electronics, lipophilicity, and steric profile.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This can influence the acidity of the propanoic acid moiety. Electron-donating groups generally decrease the acidity of a carboxylic acid by destabilizing the carboxylate anion. openstax.org Therefore, this compound is expected to be a slightly weaker acid than unsubstituted phenoxypropanoic acid.

Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule. This can have a profound effect on its biological activity, as increased lipophilicity often leads to better membrane permeability and enhanced binding to hydrophobic pockets of target proteins. The octanol-water partition coefficient (log P) is a common measure of lipophilicity.

Steric Effects: The 3,4-dimethyl substitution pattern also introduces steric bulk on the phenoxy ring. This can influence how the molecule fits into the binding site of a biological target, potentially leading to increased selectivity for one target over another.

The following table summarizes the expected effects of the 3,4-dimethyl substituents on the properties of this compound compared to an unsubstituted phenoxypropanoic acid.

Property Effect of 3,4-Dimethyl Substitution Reasoning
Acidity (pKa) Decrease (higher pKa)Electron-donating inductive effect of methyl groups destabilizes the carboxylate anion. openstax.org
Lipophilicity (LogP) IncreaseAddition of two hydrophobic methyl groups.
Biological Activity Potential IncreaseEnhanced binding to hydrophobic pockets of target enzymes due to increased lipophilicity.
Metabolic Stability Potential IncreaseMethyl groups may block sites of oxidative metabolism on the aromatic ring.

These substituent effects are crucial considerations in the design of new analogues of this compound with optimized biological and chemical profiles.

Biological Activities and Molecular Mechanisms of 2 3,4 Dimethylphenoxy Propanoic Acid

Antimicrobial Efficacy and Associated Molecular Targets

Derivatives of propanoic acid have demonstrated a range of antimicrobial activities, suggesting that 2-(3,4-Dimethylphenoxy)propanoic acid may possess similar properties. The antimicrobial efficacy of these related compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Arylpropanoic acid derivatives are recognized for their potential as antibacterial agents. The mode of action for many of these compounds involves the disruption of the bacterial cell membrane, which leads to the leakage of intracellular components and ultimately cell death. nih.gov The lipophilic nature of these molecules facilitates their interaction with the lipid bilayer of the bacterial membrane. Furthermore, some propanoic acid derivatives can interfere with bacterial metabolic pathways, such as the electron transport chain, thereby inhibiting cellular respiration and energy production. nih.gov Studies on various propionic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. researchgate.netphcogj.com The antibacterial activity is often influenced by the specific chemical substitutions on the aromatic ring and the propanoic acid backbone. mdpi.com

Table 1: Antibacterial Activity of Selected Propanoic Acid Derivatives

Compound/Derivative Bacterial Strain Activity/Observation Reference
Propanoic acid, 2-methyl-, 2-methylpropyl ester Staphylococcus aureus ATCC 25923 MIC of 4.35 ± 0 µg/mL phcogj.com
Propanoic acid, 2-methyl-, 2-methylpropyl ester Escherichia coli ATCC 25922 MIC of 8.71 ± 0 µg/mL phcogj.com
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-,octadecyl ester General Antibacterial Reported to possess antibacterial activity d-nb.info
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives S. aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii Structure-dependent activity against ESKAPE group bacteria. mdpi.com mdpi.com

Similar to their antibacterial action, the antifungal properties of related phenoxypropanoic acid derivatives are often linked to cell membrane disruption. These compounds can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and fungal cell death. nih.gov The inhibition of enzymes involved in ergosterol biosynthesis is a key mechanism for many antifungal agents. nih.gov Additionally, some derivatives have been shown to induce oxidative stress within fungal cells by generating reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and DNA. nih.gov Various studies have demonstrated the efficacy of propanoic acid derivatives against a range of fungal pathogens, including species of Candida and Aspergillus. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Propanoic Acid Derivatives

Compound/Derivative Fungal Strain Activity/Observation Reference
Propionic acid Coniophora puteana, Gloeophyllum trabeum, Rhodonia (Poria) placenta, Trametes versicolor At 1 g/L concentration, inhibited growth of all tested decay fungi by 99-100%. researchgate.net researchgate.net
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Drug-resistant Candida species Structure-dependent activity. mdpi.com mdpi.com
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger MIC90 ranged from 21.87 to 43.75 µg/ml. nih.gov nih.gov

The potential anthelmintic properties of compounds related to this compound may be attributed to their interference with the neuromuscular systems of helminths. By acting on neurotransmitter receptors, such as GABA or acetylcholine receptors, these compounds can induce paralysis and subsequent expulsion of the worms from the host. Another potential mechanism is the disruption of metabolic processes unique to helminths, such as the inhibition of enzymes involved in energy metabolism. While direct studies on phenoxypropanoic acids are scarce, research on other organic acids and plant-derived compounds suggests that polyphenolic structures, which share some chemical features, can exhibit anthelmintic activity by binding to and inactivating key proteins in parasites. nih.gov

Anti-inflammatory Potential and Cellular Pathways

Arylpropanoic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Therefore, it is plausible that this compound could exhibit anti-inflammatory effects through similar mechanisms.

The primary mechanism of action for many anti-inflammatory propanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. orientjchem.org These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By blocking the active site of COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins. mdpi.com Some derivatives may also inhibit the lipoxygenase (LOX) pathway, thereby reducing the production of leukotrienes, another class of inflammatory mediators. nih.gov Furthermore, these compounds can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, by interfering with intracellular signaling pathways like the NF-κB pathway. mdpi.com

The anti-inflammatory potential of novel compounds is typically evaluated using a variety of established in vitro and in vivo models. In vitro assays often involve cell cultures of macrophages or other immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). mdpi.com The levels of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines in the cell culture supernatant are then measured to assess the compound's inhibitory activity. mdpi.com

Common in vivo models include the carrageenan-induced paw edema model in rodents, which is a well-validated method for assessing acute inflammation. mdpi.comnih.govnih.gov In this model, the reduction in paw swelling after administration of the test compound is measured over time. nih.gov Other models, such as the adjuvant-induced arthritis model in rats, are used to evaluate the efficacy of compounds against chronic inflammatory conditions. nih.gov

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

Research specifically investigating the antioxidant properties of this compound and its ability to modulate reactive oxygen species (ROS) could not be located.

Radical Scavenging Mechanisms

There is no available data describing the specific mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), by which this compound may scavenge free radicals.

Cytoprotective Effects in Oxidative Stress Models

No studies were found that evaluated the potential cytoprotective effects of this compound in cellular models of oxidative stress.

Other Investigated Biological Activities

Specific research into other biological activities of this compound has not been reported in the available literature.

Enzyme Inhibition Studies

Information regarding the inhibitory effects of this compound on any specific enzymes is not available.

Receptor Binding and Signaling Pathway Modulation

There are no public studies detailing the binding of this compound to specific receptors or its influence on intracellular signaling pathways.

Enantioselective Biological Activity of this compound Isomers

The propanoic acid moiety of this compound creates a chiral center, allowing for the existence of enantiomers. However, no research could be found that investigates or compares the biological activities of the individual (R) and (S) isomers of this compound.

Toxicological Profiles and Risk Assessment from an Academic Perspective

Mammalian Toxicity Studies and Observed Effects

Direct mammalian toxicity studies on 2-(3,4-Dimethylphenoxy)propanoic acid are not extensively documented in the accessible scientific literature. However, the toxicological profile of phenoxy acids, as a class, has been evaluated. Acute oral toxicity for related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), varies across species, with reported LD50 values in rats ranging from 600 to 800 mg/kg nih.gov. For 2,4-D, mongrel dogs have been reported to be more sensitive, with an oral LD50 of 100 mg/kg nih.gov.

In subchronic and chronic studies on related compounds like ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, target organs for toxicity in rats were identified as the liver and kidneys nih.gov. Observed effects in high-dose groups included hypertrophic and degenerative/necrotic lesions in the liver and changes in the kidney nih.gov. For the phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), studies in rats also identified the liver and kidney as primary target organs nih.gov.

Table 1: Acute Oral LD50 Values for Selected Phenoxy Acids

Compound Species LD50 (mg/kg)
2,4-Dichlorophenoxyacetic acid (2,4-D) Rat 639 - 1646 orst.edu
2,4-Dichlorophenoxyacetic acid (2,4-D) Mouse 138 orst.edu
2,4-Dichlorophenoxyacetic acid (2,4-D) Dog 100 nih.gov
Propanoic acid Rat 3455 thermofisher.com
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid Mouse 1210 amazonaws.com
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid Rabbit 172 amazonaws.com
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid Rat 4470 amazonaws.com

This table is for illustrative purposes, showing the range of toxicities for structurally related compounds.

In Vitro Cytotoxicity and Genotoxicity Investigations

Commonly employed assays include:

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to detect point mutations (base-pair substitutions or frameshifts) nih.govresearchgate.netnih.gov.

In Vitro Chromosome Aberration Test: This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells nih.gov.

In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage by detecting the formation of small membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells researchgate.net.

For example, a battery of tests on ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, which included Ames and in-vitro chromosome aberration studies, found the material to be not genotoxic nih.gov. Phenylpropanoic acid derivatives have been examined for their in vitro antiproliferative activities in human tumor cell lines, indicating that such compounds can exhibit cytotoxicity researchgate.net.

Table 2: Standard In Vitro Genotoxicity Assay Battery

Assay Type Endpoint Measured Purpose
Ames Test Gene mutation (point mutations) Detects mutagens that cause base-pair substitutions or frameshifts in bacteria. mdpi.com
Chromosome Aberration Assay Chromosomal damage (clastogenicity) Detects agents that cause structural breaks in chromosomes in mammalian cells.
Micronucleus Test Chromosomal damage (clastogenicity & aneugenicity) Detects chromosome breakage or loss by identifying micronuclei formation in mammalian cells. frontiersin.org

Mechanistic Toxicology: Pathways of Cellular Damage and Detoxification

The mechanisms of toxicity for phenoxypropanoic acids can be multifaceted. Mechanistic toxicology seeks to understand how chemical agents interact with biological systems to cause toxicity, investigating pathways such as metabolic activation, oxidative stress, and receptor-mediated events advinus.comtaylorfrancis.com.

A key pathway for the metabolism of some phenoxyalkanoic acids is mitochondrial β-oxidation. This process can lead to the cleavage of the ether linkage and the release of the corresponding phenol (B47542). For instance, studies on 3-(2,6-dimethylphenoxy)propanoic acid, a structural isomer, have shown it can undergo one cycle of β-oxidation to release the 2,6-dimethylphenol metabolite nih.gov. This biotransformation is a critical step that can lead to either detoxification or toxication, depending on the nature of the resulting metabolites.

Oxidative stress is another plausible mechanism of cellular damage. It is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates mdpi.com. The accumulation of ROS can lead to oxidative damage to lipids, proteins, and DNA d-nb.infomdpi.com. Studies on other propionic acid derivatives have demonstrated their potential to modulate oxidative stress pathways, suggesting this could be a relevant mechanism for this compound nih.govnih.gov.

Detoxification pathways for xenobiotics generally involve enzymatic processes that increase their water solubility and facilitate excretion. These can include conjugation reactions with glutathione, glucuronic acid, or sulfate.

Comparative Toxicology with Related Phenoxy Acids

The toxicology of this compound can be contextualized by comparing it with well-studied phenoxy herbicides like 2,4-D and MCPA. The toxicological properties of these compounds are influenced by the substituents on the phenoxy ring and the nature of the carboxylic acid side chain.

A significant finding in the comparative toxicology of phenoxy acids is the species-specific sensitivity, particularly in dogs nih.gov. Dogs exhibit a much lower capacity to eliminate these organic acids via renal secretion compared to other species, including rats and humans nih.gov. This leads to a substantially longer plasma half-life and a higher body burden at comparable doses, making the dog a particularly susceptible species nih.gov. For example, at a 5 mg/kg dose, the plasma half-life of 2,4-D is approximately 92-106 hours in dogs, compared to about 1 hour in rats and 12 hours in humans nih.gov.

The structure of this compound differs from 2,4-D and MCPA by the presence of two methyl groups on the phenyl ring instead of chlorine atoms or a combination of chlorine and a methyl group. These structural differences can influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. For instance, studies comparing MCPA with its plant metabolite, 4-chloro-2-carboxyphenoxyacetic acid (CCPA), showed that CCPA was less toxic than the parent compound, though the target organs (liver and kidney) were the same nih.gov. This highlights that even minor structural modifications can significantly alter toxicological potency.

Table 3: Structural and Toxicological Comparison of Phenoxy Acids

Compound Ring Substituents Key Toxicological Feature
This compound 3-methyl, 4-methyl Data not available; profile inferred from related compounds.
2,4-Dichlorophenoxyacetic acid (2,4-D) 2-chloro, 4-chloro Kidney is a sensitive target organ; dogs are highly susceptible. nih.govnih.gov

Environmental Fate and Ecotoxicological Implications of 2 3,4 Dimethylphenoxy Propanoic Acid

Biodegradation Pathways in Environmental Matrices

The biodegradation of phenoxyalkanoic acid herbicides, such as dichlorprop, is primarily a microbial process. In soil and aquatic environments, these compounds can be utilized by various microorganisms as a source of carbon and energy.

The microbial degradation of dichlorprop has been observed to proceed through the formation of intermediate metabolites. A key biotransformation product identified in the degradation pathway of dichlorprop is 2,4-dichlorophenol koreascience.kr. The initial step in the degradation of phenoxyalkanoic acids often involves the cleavage of the ether bond, separating the aromatic ring from the aliphatic side chain. For dichlorprop, this results in the formation of 2,4-dichlorophenol, which can then undergo further degradation.

The degradation of dichlorprop is often enantioselective, meaning that one stereoisomer is degraded more rapidly than the other. In many soils, the (S)-enantiomer of dichlorprop is degraded preferentially over the (R)-enantiomer tandfonline.comnih.gov. For instance, in one study, the half-life of S-dichlorprop was 8.22 days, while the half-life of R-dichlorprop was 12.93 days in the same soil tandfonline.comnih.gov. This enantioselectivity is a crucial aspect of its environmental fate, as the herbicidally active enantiomer may persist longer in the environment herts.ac.uk.

Specific microbial communities play a significant role in the degradation of dichlorprop. Bacteria from the family Sphingomonadaceae have been identified as key degraders of this herbicide tandfonline.comnih.gov. For example, Sphingomonas herbicidovorans has been shown to be capable of degrading both enantiomers of dichlorprop nih.govnih.gov. Other bacterial genera implicated in the degradation of dichlorprop and other phenoxyalkanoic acids include Herbaspirillum and Bradyrhizobium koreascience.kr.

The presence and activity of these microbial communities are influenced by soil properties such as pH and organic matter content. For instance, the enantioselective degradation of dichlorprop has been observed to be affected by soil pH tandfonline.comnih.gov. Furthermore, the application of dichlorprop can lead to an increase in the diversity of the soil bacterial community and stimulate the growth of dichlorprop-degrading taxa tandfonline.comnih.gov. The degradation of these compounds is primarily controlled by soil microorganisms, as evidenced by the lack of significant dissipation in sterilized soils tandfonline.comnih.gov.

A synergistic consortium of bacteria, including Sphingobium, Sphingopyxis, Dyella, Pseudomonas, and Achromobacter, has been shown to enhance the degradation of racemic dichlorprop asm.org. Within this consortium, genes such as rdpA and sdpA, which are involved in the initial degradation of the (R)- and (S)-enantiomers of dichlorprop, respectively, have been primarily assigned to Sphingobium species asm.org.

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the breakdown of phenoxyalkanoic acids in the environment. For the structurally similar compound 2,4-D butylate, hydrolysis rates are influenced by pH. The hydrolysis is slow in acidic (pH 5) and neutral (pH 7) solutions but increases significantly in basic (pH 9) conditions epa.gov. The half-life of 2,4-D butylate at 25°C was 23.5 days at pH 5, 5.8 days at pH 7, and 10.7 minutes at pH 9 epa.gov. This suggests that the persistence of such compounds can be highly dependent on the pH of the surrounding water.

Photolysis, or the breakdown of compounds by light, is another important abiotic degradation pathway. In aquatic systems, dichlorprop can be transformed rapidly via phototransformation canada.ca. The rate of photolysis can be influenced by the presence of sensitizing agents and the solvent in which the compound is dissolved. For 2,4-D butylate, photolytic degradation was faster in n-hexane than in methanol and did not occur in acetone epa.gov.

Environmental Distribution and Partitioning Behavior in Water and Soil

The environmental distribution of dichlorprop is governed by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil particles. Dichlorprop is moderately soluble in water and has a low volatility herts.ac.uk. It is considered to be quite mobile in soil, which gives it the potential to leach into groundwater and subsequently enter surface water bodies herts.ac.ukcanada.ca. The mobility of dichlorprop in soil is influenced by factors such as soil type and organic matter content, with dissipation being faster in soils with lower organic matter tandfonline.comnih.gov. Due to its mobility, dichlorprop is not expected to be persistent in soil or sediment systems under most conditions herts.ac.uk.

Ecotoxicity to Non-Target Organisms in Research Settings

The potential for adverse effects on non-target organisms is a key consideration in the environmental risk assessment of any pesticide. The ecotoxicity of dichlorprop has been evaluated for various aquatic organisms.

Dichlorprop has been found to be moderately toxic to fish and aquatic invertebrates herts.ac.uk. The toxicity can be enantioselective, with different stereoisomers exhibiting varying levels of toxicity to different organisms. For example, (S)-dichlorprop was found to be more toxic to the green alga Chlorella vulgaris, while (R)-dichlorprop was more toxic to Scenedesmus obliquus rsc.org.

Acute toxicity studies with the freshwater invertebrate Daphnia magna have been conducted. In one study, the 48-hour acute toxicity of a dichlorprop-P 2-ethylhexyl ester (2,4-DP-p EHE) formulation was investigated. No mortality was observed up to the highest tested concentrations, resulting in an EC50 value of >0.348 mg/L for the ester regulations.gov. However, it was noted that the ester rapidly hydrolyzed to dichlorprop acid under the test conditions regulations.gov. Other studies have reported that more than 50% of herbicides, including mecoprop (a compound structurally similar to dichlorprop), did not exhibit acute toxicity to D. magna at a concentration of 10 mg/L i-repository.net.

The following table summarizes some of the available ecotoxicity data for dichlorprop and related compounds.

CompoundOrganismEndpointValueReference
Dichlorprop-P 2EHDaphnia magna48-h EC50>0.348 mg/L regulations.gov
MecopropDaphnia magna48-h LC50>10 mg/L i-repository.net
DichlorpropGreen AlgaeGrowth InhibitionEnantioselective effects rsc.org

Terrestrial Organisms (Birds, Mammals, Soil Microbes)

The environmental fate and ecotoxicological impact of 2-(3,4-Dimethylphenoxy)propanoic acid on terrestrial organisms, including birds, mammals, and soil microbes, are not well-documented in publicly available scientific literature. Extensive searches for specific studies on this particular chemical compound did not yield detailed research findings or quantitative data regarding its effects on these organisms.

Birds: There is a lack of specific toxicological data for this compound concerning avian species. Research on the direct or indirect effects, such as acute or chronic toxicity, reproductive effects, or behavioral changes in birds due to exposure to this compound, is not readily available.

Mammals: Similarly, information regarding the ecotoxicological implications of this compound for terrestrial mammals is scarce. Studies detailing the potential for bioaccumulation, metabolic pathways, or the toxicological profile in mammalian species exposed to this compound could not be identified through extensive literature searches.

Soil Microbes: While the degradation and impact of phenoxyalkanoic acid herbicides as a class on soil microbial communities have been a subject of research, specific studies focusing on this compound are not available. Generally, the environmental fate of such herbicides in soil is influenced by factors like soil type, organic matter content, pH, and the composition of the microbial community. However, without specific research on this compound, it is not possible to provide detailed findings on its persistence, degradation pathways by soil microorganisms, or its specific impact on microbial diversity and function.

Due to the absence of specific data for this compound, the following data tables remain unpopulated.

Interactive Data Table: Avian Toxicity of this compound

Species Endpoint Value Reference

Interactive Data Table: Mammalian Toxicity of this compound

Species Endpoint Value Reference

Interactive Data Table: Effects of this compound on Soil Microbes

Soil Type Microbial Parameter Observation Reference

Advanced Analytical Methodologies for 2 3,4 Dimethylphenoxy Propanoic Acid Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is a cornerstone for the analysis of phenoxy acid compounds like 2-(3,4-Dimethylphenoxy)propanoic acid. It enables the separation of the analyte from interfering substances, which is a prerequisite for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For acidic compounds like this compound, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester), preventing peak tailing and improving chromatographic performance.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint for identification. This technique is highly sensitive and specific, making it suitable for residue analysis. diva-portal.orgthepharmajournal.com

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

ParameterTypical ConditionPurpose
Derivatization Agent Diazomethane or BF₃/MethanolConverts the carboxylic acid to its methyl ester, increasing volatility.
GC Column PE-5MS (30m x 0.25mm x 0.25µm) or similar non-polar capillary columnSeparates compounds based on boiling point and polarity. thepharmajournal.com
Carrier Gas HeliumInert gas to carry the sample through the column.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis.
Oven Program Initial 75°C, ramp at 10°C/min to 280°C, hold for 15 minOptimized temperature gradient to separate analytes effectively. thepharmajournal.com
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Detector Quadrupole Mass AnalyzerScans a range of m/z values to generate a mass spectrum for identification.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it exists as a pair of enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are crucial. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

The determination of enantiomeric purity is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govchiralpedia.com Alternatively, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of phenoxy acid herbicides, often with a C18 column and an acidified water/acetonitrile (B52724) mobile phase to ensure the carboxylic acid is in its protonated form. nih.govmdpi.com

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Separation

ParameterTypical ConditionPurpose
Column (CSP) α1-acid glycoprotein (B1211001) (e.g., Enantiopac) or Pirkle-type columnChiral environment for differential interaction with enantiomers. nih.gov
Mobile Phase Isocratic or gradient elution with acidified water and an organic modifier (e.g., Acetonitrile, Methanol)Elutes the compounds from the column; acid suppresses ionization of the carboxyl group. mdpi.com
Flow Rate 1.0 mL/minStandard flow rate for analytical scale HPLC. mdpi.comnih.gov
Detector Diode Array Detector (DAD) or UV-VisMonitors the column effluent for the presence of the analyte based on its UV absorbance. nih.gov
Wavelength Determined by the UV absorbance maximum of the analyte (e.g., ~228 nm or ~273 nm)Provides maximum sensitivity for detection. nih.gov

Spectroscopic Methods for Quantitative Analysis and Structural Elucidation in Research

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for quantitative analysis. Each technique provides unique information about the molecule's composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, NMR can confirm the substitution pattern on the aromatic ring, the presence of the propanoic acid side chain, and the connectivity between the phenoxy and propanoic acid moieties.

In a ¹H NMR spectrum, the chemical shift, integration, and splitting pattern of each signal correspond to a specific proton's electronic environment, the number of protons, and the number of neighboring protons, respectively. docbrown.infonagwa.com

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH10.0 - 12.0Singlet (broad)
Aromatic H (position 2)~6.8Singlet
Aromatic H (position 5)~6.9Doublet
Aromatic H (position 6)~6.7Doublet
-O-CH-~4.7Quartet
Ar-CH₃ (position 3)~2.2Singlet
Ar-CH₃ (position 4)~2.2Singlet
-CH-CH₃~1.6Doublet

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH175 - 180
Aromatic C-O150 - 155
Aromatic C-CH₃ (x2)130 - 140
Aromatic C-H (x3)115 - 125
-O-CH-70 - 75
Ar-CH₃ (x2)15 - 20
-CH-CH₃18 - 22

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass of a molecule and its fragments. chim.lu The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₁H₁₄O₃), the expected molecular weight is approximately 194.23 g/mol . The fragmentation pattern, resulting from the breakdown of the molecular ion, gives valuable structural clues. docbrown.info

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityDescription
194[C₁₁H₁₄O₃]⁺Molecular Ion ([M]⁺)
149[C₉H₁₃O₂]⁺Loss of the carboxyl group (-COOH)
122[C₈H₁₀O]⁺3,4-Dimethylphenol (B119073) radical cation
121[C₈H₉O]⁺3,4-Dimethylphenoxy cation (from cleavage of the ether bond)
73[C₃H₅O₂]⁺Propanoic acid fragment
45[COOH]⁺Carboxyl fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic wavenumber, corresponding to specific bond vibrations (stretching, bending). docbrown.info The IR spectrum of this compound would show characteristic absorptions for the hydroxyl (O-H) and carbonyl (C=O) groups of the carboxylic acid, the C-O ether linkage, and the aromatic ring. quora.com

Table 6: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2850-3000C-H stretchAlkyl and Aromatic
1700-1725C=O stretchCarboxylic Acid
1500-1600C=C stretchAromatic Ring
1200-1300C-O stretchEther and Carboxylic Acid
1000-1150C-O stretchEther

Method Validation and Development for Research Applications

The validation of an analytical method is crucial to ensure that the results generated are reliable and fit for their intended purpose. This process involves a series of experiments to evaluate the method's performance characteristics. For a compound like this compound, which belongs to the class of phenoxyalkanoic acid herbicides, analytical methods would typically involve chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS).

Key parameters assessed during method validation include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

In the context of research applications for this compound, such as environmental monitoring or metabolism studies, the development of a validated analytical method is a prerequisite. The choice of analytical technique would depend on the matrix (e.g., soil, water, biological tissues) and the required sensitivity. For instance, the analysis of trace levels in environmental samples would likely necessitate a highly sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The development process would involve optimizing various parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions to achieve the desired separation and detection of this compound and its potential enantiomers.

While the procedural framework for such a validation is clear, the absence of published studies with specific data for this compound prevents the inclusion of detailed research findings and interactive data tables as requested. Researchers undertaking new studies on this compound would need to perform this validation work to ensure the quality and reliability of their data.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-(3,4-Dimethylphenoxy)propanoic acid in laboratory settings?

  • Methodological Answer: Implement rigorous personal protective equipment (PPE) protocols, including acid-resistant gloves, indirect-vent goggles, and lab coats. Use engineering controls such as fume hoods to minimize inhalation exposure. Decontaminate spills immediately with appropriate absorbents, and ensure contaminated clothing is laundered separately to prevent secondary exposure . Routinely monitor airborne concentrations via industrial hygiene surveys to verify compliance with safety thresholds .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to monitor reaction progress and identify impurities. Compare retention times and spectral data against certified reference standards, such as those listed in pharmacopeial impurity monographs (e.g., EP/JP/USP). Recrystallization using solvents like ethanol or ethyl acetate can further refine purity .

Q. What synthetic routes are commonly used to produce this compound, and what are the critical reaction conditions?

  • Methodological Answer: A typical route involves nucleophilic substitution of 3,4-dimethylphenol with α-halopropanoic acid derivatives (e.g., bromopropanoic acid) under alkaline conditions. Key parameters include maintaining a pH >10 to deprotonate the phenol, reaction temperatures of 60–80°C, and catalysis by phase-transfer agents like tetrabutylammonium bromide. Post-synthesis, acidification with HCl precipitates the product .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer: Address discrepancies by standardizing assay conditions (e.g., cell line viability protocols, exposure duration) across labs. Use orthogonal methods (e.g., enzymatic assays vs. cellular viability assays) to cross-validate results. Statistical meta-analysis of aggregated datasets can identify confounding variables, such as batch-to-batch compound variability or cell culture conditions .

Q. What strategies are effective for elucidating the metabolic pathways of this compound?

  • Methodological Answer: Isotopic labeling (e.g., ¹⁴C or deuterium at the propanoic acid moiety) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables tracking of metabolic intermediates. In vitro studies using liver microsomes or hepatocyte models can identify phase I/II metabolism products. Compare results with structural analogs (e.g., 3,4-dimethoxy derivatives) to infer enzymatic specificity .

Q. How should researchers investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer: Synthesize derivatives with systematic modifications (e.g., substituent position on the phenyl ring, alkyl chain length). Evaluate bioactivity using dose-response assays (e.g., IC₅₀ in enzyme inhibition studies). Computational methods like molecular docking or density functional theory (DFT) can predict binding affinities to target proteins, validated by X-ray crystallography of ligand-protein complexes .

Q. What approaches mitigate conflicting reports on the cytotoxicity of this compound across cell lines?

  • Methodological Answer: Standardize cytotoxicity assays (e.g., MTT, ATP luminescence) with matched cell passage numbers and serum-free media to reduce variability. Perform comparative studies using primary cells vs. immortalized lines to assess tissue-specific toxicity. Include positive controls (e.g., known cytotoxins) and validate results with flow cytometry to distinguish apoptosis from necrosis .

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